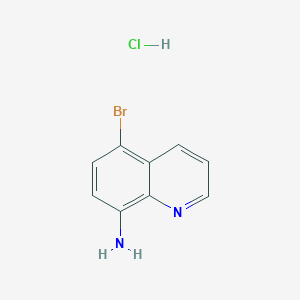

5-bromoquinolin-8-amine hydrochloride

Descripción general

Descripción

5-bromoquinolin-8-amine hydrochloride: is a chemical compound with the molecular formula C₉H₇BrN₂ HCl and a molecular weight of 259.53 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 5-bromoquinolin-8-amine hydrochloride, typically involves classical methods such as the Friedländer synthesis , Skraup synthesis , and Doebner-Miller synthesis . These methods often involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Industrial Production Methods: Industrial production of quinoline derivatives may employ transition metal-catalyzed reactions , ionic liquid-mediated reactions , and green chemistry protocols to enhance yield and reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 5-bromoquinolin-8-amine hydrochloride can undergo various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group with another, commonly using halogenating agents or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce various amine derivatives .

Aplicaciones Científicas De Investigación

5-bromoquinolin-8-amine hydrochloride is widely used in scientific research, particularly in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and protein functions.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-bromoquinolin-8-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

5-Bromo-quinolin-8-ylamine: Similar structure but without the hydrochloride group.

8-Aminoquinoline: Lacks the bromine atom.

5-Chloro-quinolin-8-ylamine: Chlorine atom instead of bromine.

Uniqueness: 5-bromoquinolin-8-amine hydrochloride is unique due to its specific combination of bromine and amine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Actividad Biológica

5-Bromoquinolin-8-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Exhibits activity against a range of bacterial strains.

- Antiviral Effects : Investigated for its potential to inhibit viral replication.

- Anticancer Activity : Shows promise in inhibiting cancer cell proliferation.

The biological activity of this compound largely stems from its ability to interact with specific molecular targets. It is believed to inhibit DNA synthesis by interfering with bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, its structure allows it to engage in π-π stacking interactions with nucleic acids, enhancing its antiviral properties .

Antimicrobial Activity

Research indicates that this compound demonstrates potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentration (MIC) values indicating effective inhibition against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.0625 |

| Klebsiella pneumoniae | 0.125 |

| Acinetobacter baumannii | 0.25 |

This data suggests that the compound may serve as a lead for developing new antibiotics, particularly against resistant pathogens .

Antiviral Activity

In antiviral studies, this compound has shown effectiveness against various viruses, including influenza. A cytopathic effect (CPE) assay demonstrated significant inhibition rates at concentrations as low as 10 µM.

| Compound | EC50 (µM) | Inhibition Rate (%) |

|---|---|---|

| 5-Bromoquinolin-8-amine | 10 | 95.91 |

| Control | - | - |

These results indicate that the compound could be a candidate for further development in antiviral therapies .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. A structure-activity relationship (SAR) study revealed that derivatives with bromine substitutions exhibited enhanced antiproliferative effects against cancer cell lines.

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| 5-Bromoquinolin-8-amine | 22.94 | HeLa |

| Control | - | - |

This suggests that the compound may inhibit cancer cell growth effectively, warranting further investigation into its mechanisms and potential therapeutic uses .

Case Studies

- Antimicrobial Efficacy : A recent study highlighted the compound's ability to combat multi-drug resistant strains of bacteria, showcasing its potential in clinical settings where conventional antibiotics fail.

- Antiviral Research : Another case study focused on the compound's interaction with viral RNA polymerases, revealing crucial binding affinities that could inform the design of more effective antiviral agents .

Propiedades

IUPAC Name |

5-bromoquinolin-8-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h1-5H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRMUKRCAFQNLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583266 | |

| Record name | 5-Bromoquinolin-8-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

297760-76-0 | |

| Record name | 5-Bromoquinolin-8-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromoquinolin-8-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.